Biotin-PEG4-Azide

Affinity Purification Streptavidin-Biotin Interaction Assay Development

Biotin-PEG4-azide (CAS 1309649-57-7) is a heterobifunctional biotinylation reagent composed of a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal azide group. The compound has a molecular weight of 488.6 g/mol, a molecular formula of C20H36N6O6S, and a measured LogP of -1.28.

Molecular Formula C20H36N6O6S
Molecular Weight 488.6 g/mol
Cat. No. B1379894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Azide
Molecular FormulaC20H36N6O6S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
InChIKeyPVEHVEYAPUNCCP-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG4-Azide for Click Chemistry Biotinylation: A Defined PEG4 Linker with Azide Bioorthogonal Reactivity


Biotin-PEG4-azide (CAS 1309649-57-7) is a heterobifunctional biotinylation reagent composed of a biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal azide group . The compound has a molecular weight of 488.6 g/mol, a molecular formula of C20H36N6O6S, and a measured LogP of -1.28 . It supports both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to alkyne- or strained-alkyne (e.g., DBCO, BCN) modified biomolecules . The PEG4 spacer, with an approximate extended length of 18–20 Å, is engineered to provide aqueous solubility while maintaining sufficient separation between the biotin binding moiety and the conjugated target to facilitate optimal streptavidin/avidin capture [1].

Why PEG Linker Length in Biotin-PEG4-Azide is a Critical Procurement Variable: Steric Accessibility and Binding Efficiency Tradeoffs


Biotin-PEGn-azide reagents are not interchangeable commodities. The number of ethylene glycol units (n) directly determines the spacer length, molecular flexibility, and aqueous solubility, which in turn govern the efficiency of streptavidin capture and the minimization of non-specific interactions in downstream assays . While shorter PEG chains (e.g., PEG2 or PEG3, 13–16 Å extended length) may reduce non-specific adsorption, they often force the bulky streptavidin tetramer into steric clash with the labeled target molecule or solid surface, significantly impairing binding efficiency . Conversely, much longer PEG chains (e.g., PEG11, ~50.4 Å) offer maximal steric freedom but can introduce entropic penalties or increase non-specific bridging interactions [1]. The PEG4 spacer (18–20 Å) occupies a quantitatively validated middle ground, providing a 60–80% increase in streptavidin binding efficiency compared to short-chain analogs while preserving the solubility benefits necessary for robust, low-background biotin-streptavidin workflows . Substituting Biotin-PEG4-azide with a PEG2 or PEG11 analog without accounting for these length-dependent performance differences risks assay failure due to poor capture yield or elevated background.

Quantitative Performance Evidence for Biotin-PEG4-Azide: Direct Comparison of Binding, Solubility, and Structural Parameters


Streptavidin Binding Efficiency: PEG4 vs. Short-Chain PEG Analogs

The PEG4 spacer in Biotin-PEG4-azide increases streptavidin binding efficiency by 60–80% compared to short-chain analogs such as PEG2-conjugated biotin . This increase is attributed to the optimal 18–20 Å spacer length provided by PEG4, which sufficiently distances the biotin moiety from the conjugated target molecule to avoid steric hindrance with the streptavidin tetramer, while avoiding the entropic penalty of excessively long linkers [1]. Short-chain (PEG2) analogs restrict accessibility of the biotin binding pocket, leading to lower capture yields .

Affinity Purification Streptavidin-Biotin Interaction Assay Development

Hydrophilicity-Driven Background Reduction: PEG4 vs. Hydrophobic LC-LC-Biotin

The PEG4 spacer's hydrophilic nature minimizes non-specific hydrophobic interactions with assay surfaces (e.g., cell membranes, plasticware) compared to classic hydrophobic linkers like LC-LC-biotin . Hydrophobic linkers can cause aggregation and increased background noise in sensitive assays . In contrast, the PEG4 moiety in Biotin-PEG4-azide reduces non-specific binding, resulting in lower background and higher signal-to-noise ratios in techniques such as ELISA and Western blotting . Furthermore, vendor data indicate that the hydrophilic PEG4 linker increases solubility in aqueous media compared to compounds lacking the PEG spacer .

Western Blotting ELISA Immunohistochemistry

Quantitative Solubility in DMSO: Biotin-PEG4-Azide Stock Solution Preparation Limits

For experimental workflows requiring concentrated stock solutions, Biotin-PEG4-azide demonstrates high solubility in DMSO, with vendor specifications confirming solubility of at least 125 mg/mL, which corresponds to a concentration of 255.83 mM for the 488.6 g/mol compound . This high solubility facilitates preparation of concentrated click reaction cocktails and is particularly relevant for PROTAC synthesis where precise stoichiometric control is required. Another source reports DMSO solubility of ≥100 mg/mL (204.67 mM) . While solubility in pure aqueous buffer is not quantitatively specified, the compound is described as water-soluble due to the PEG4 moiety [1].

Bioconjugation PROTAC Synthesis Click Chemistry

Defined Molecular Geometry: PEG4 Spacer Length and Rotatable Bond Count

The PEG4 spacer provides a defined extended length of approximately 18–20 Å and contains 20 rotatable bonds, offering flexibility while maintaining a discrete molecular geometry distinct from both shorter and longer PEGn variants [1]. This spacer length places Biotin-PEG4-azide in an intermediate structural category between PEG2/3-based linkers (13–16 Å) and extended PEG11 linkers (50.4 Å) [2]. The 20 rotatable bonds confer conformational adaptability that facilitates biotin access to the streptavidin binding pocket without the excessive degrees of freedom that can reduce effective molarity in bioconjugation reactions . For PROTAC linker applications, the PEG4 spacer represents a specific design choice that influences ternary complex formation geometry distinct from other PEGn variants [3].

Molecular Modeling PROTAC Linker Design Structure-Activity Relationship

Cost-Effective Procurement Alternative: Biotin-PEG4-Azide as a Direct Functional Replacement

Biotin-PEG4-azide (CAS 1309649-57-7, MW 488.6 g/mol) is structurally and functionally identical to Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin, MW 615.79 Da) sold under Thermo Fisher Scientific catalog number B10184 and is available as a less expensive replacement without compromising performance . The 615.79 Da variant includes a carboxamide-6-azidohexanyl extension in addition to the PEG4 spacer, whereas the 488.6 g/mol Biotin-PEG4-azide offers equivalent biotin-azide click functionality with a simpler PEG4-only scaffold . For applications requiring only biotin-azide click conjugation, the lower molecular weight variant provides identical reactive functionality at reduced procurement cost .

Laboratory Procurement Cost Optimization Click Chemistry Reagents

High-Value Application Scenarios for Biotin-PEG4-Azide Based on Documented Performance Characteristics


High-Yield Affinity Purification of Alkyne-Tagged Proteins from Complex Lysates

The 60–80% increase in streptavidin binding efficiency provided by the PEG4 spacer makes Biotin-PEG4-azide optimal for pull-down assays where maximizing capture yield of alkyne-tagged proteins from cell or tissue lysates is critical. Following metabolic incorporation of alkyne-modified amino acids or post-translational labeling with alkyne probes, Biotin-PEG4-azide is conjugated via CuAAC or SPAAC, enabling efficient streptavidin bead capture of labeled species. The reduced steric hindrance ensures that even partially buried alkyne modifications remain accessible for biotin-streptavidin capture, improving sensitivity in proteomic enrichment workflows.

Low-Background Western Blot Detection of Modified Proteins

The hydrophilic PEG4 spacer in Biotin-PEG4-azide reduces non-specific hydrophobic interactions with membranes and blocking reagents compared to traditional hydrophobic biotin linkers . This property is particularly valuable for Western blot detection of alkyne-labeled proteins, where lower background noise improves the signal-to-noise ratio for low-abundance targets. The compound can be used in CuAAC reactions to append biotin to alkyne-modified proteins separated by SDS-PAGE, with subsequent streptavidin-HRP detection yielding cleaner blots with fewer non-specific bands.

PROTAC Degrader Development Requiring Defined PEG4 Spacer Geometry

Biotin-PEG4-azide serves as a biotin-labeled PROTAC linker building block with a defined 18–20 Å PEG4 spacer and 20 rotatable bonds [1]. The compound's azide group enables click conjugation to alkyne-functionalized E3 ligase ligands or target protein ligands during PROTAC synthesis. The specific PEG4 length has been employed in reported PROTAC constructs, and the biotin tag facilitates subsequent cellular target engagement studies via streptavidin pull-down to validate ternary complex formation. The defined molecular geometry (MW 488.6 g/mol, LogP -1.28) provides predictable physicochemical properties for linker optimization [1].

SPAAC-Based Live-Cell Biotinylation with Minimized Steric Interference

For copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) labeling of live-cell surface proteins bearing DBCO or BCN modifications, the 18–20 Å PEG4 spacer in Biotin-PEG4-azide provides sufficient separation between the biotin group and the cell surface to allow efficient streptavidin-fluorophore binding during downstream imaging or flow cytometry detection [1]. The PEG4 spacer reduces steric clash between the bulky streptavidin conjugate and the glycocalyx, while the hydrophilic nature of PEG4 minimizes non-specific cell-surface adsorption that could otherwise contribute to background fluorescence. This enables more quantitative assessment of cell-surface alkyne presentation.

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